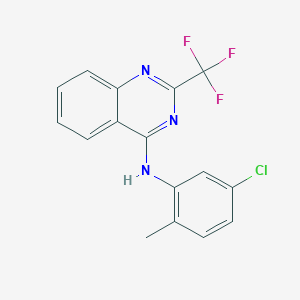

![molecular formula C13H19N5 B5509644 N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of amino-triazoles with different electrophiles, leading to a wide range of substituted products. For example, Panchal and Patel (2011) describe the preparation of triazole compounds through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate (Panchal & Patel, 2011). Such methodologies showcase the versatility of triazole chemistry in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including "N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine," often features significant intermolecular interactions that influence their crystalline arrangements. For instance, Hwang et al. (2006) conducted a study on the crystal structure of a triazole derivative, revealing extensive hydrogen bonding and π-π stacking interactions, which are crucial for understanding the material's properties (Hwang et al., 2006).

Chemical Reactions and Properties

Triazole compounds, including "this compound," exhibit a broad range of chemical reactions, attributed to their reactive nitrogen sites. Wang et al. (2016) explored the photochemical cleavage of benzylic C-N bonds in diethylamino)benzyl derivatives, highlighting the potential for releasing amines under specific conditions (Wang et al., 2016).

Physical Properties Analysis

The physical properties of triazole compounds are influenced by their molecular structures. Pan et al. (2008) synthesized a Schiff base involving a triazole ring, demonstrating how molecular geometry, such as dihedral angles and hydrogen bonding, can affect physical properties like solubility and melting points (Pan et al., 2008).

Applications De Recherche Scientifique

Photochemical Applications

The 3-(diethylamino)benzyl group has been utilized for releasing primary, secondary, and tertiary amines by directly breaking the benzylic C-N bond through photochemical means. This process offers high yields in methanol for primary and secondary amines and in MeCN/water for tertiary amines, improving yields while reducing undesired dealkylation side reactions (Wang, Lu, & Devalankar, 2016).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. These activities are significant in scientific research focused on developing new antimicrobial agents (Bektaş et al., 2010).

Antiplasmodial Activities

N-acylated derivatives of furazan-3-amine have been tested for their activities against strains of Plasmodium falciparum, revealing structure-activity relationships where benzamides with specific phenyl ring substitutions show promising antiplasmodial activity. These findings are crucial for malaria research and potential therapeutic applications (Hermann et al., 2021).

Electrospray Mass Spectrometry

Derivatives of N-linked carbohydrates, including those derivatized at the reducing terminus with 4-amino-N-(2-diethylaminoethyl)benzamide, have been explored through electrospray and collision-induced dissociation fragmentation spectra. This research is foundational in analytical chemistry, particularly in the structural analysis of glycans (Harvey, 2000).

Melanoma Cytotoxicity

Benzamide derivatives, including those linked with the diethylaminoethyl group, have shown selective uptake by melanotic melanoma cells, offering pathways for targeted drug delivery in melanoma therapy. This research underscores the potential of such compounds in the development of therapeutic agents for melanoma (Wolf et al., 2004).

Propriétés

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5/c1-3-18(4-2)12-7-5-11(6-8-12)9-14-13-15-10-16-17-13/h5-8,10H,3-4,9H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYAPKPVDOCENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)

![8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)

![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)

![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)

![8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)

![N-{2-bromo-4-[N-(4,5-dihydro-1H-imidazol-2-yl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5509663.png)